molecular formula C6H2BrClFNO2 B2666231 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene CAS No. 1804382-30-6

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene

Cat. No. B2666231
CAS RN: 1804382-30-6
M. Wt: 254.44
InChI Key: KWWWELWYCRMPPY-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is a polyhalo substituted benzene . It has a molecular weight of 209.44 .


Synthesis Analysis

The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The linear formula of the compound is BrC6H3(Cl)F .


Chemical Reactions Analysis

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is used in the preparation of benzonorbornadiene derivative . It may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.556 (lit.) . It has a boiling point of 91-92 °C/20 mmHg (lit.) and a density of 1.678 g/mL at 25 °C (lit.) .

Scientific Research Applications

Vibrational Spectroscopy Analysis

Research on trisubstituted benzenes, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, has focused on understanding their vibrational spectroscopy properties. Studies have utilized transferable valence force fields to analyze in-plane and out-of-plane vibrations, leading to revised vibrational assignments for these molecules. This analytical approach aids in the detailed characterization of molecular vibrations, providing insights into molecular structures and interactions (Reddy & Rao, 1994).

Dissociative Electron Attachment Studies

Dissociative electron attachment (DEA) studies on nitrobenzene derivatives, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, have been conducted to understand the behavior of temporary anion states. These studies reveal the formation of long-lived negative ions and their subsequent dissociation, offering insights into the electron attachment energies and processes in nitrobenzene derivatives. Such research is crucial for understanding the electron transfer mechanisms in these compounds (Asfandiarov et al., 2007).

Fluorination Techniques

The fluorination of aromatic compounds, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, has been explored using xenon difluoride in the presence of boron trifluoride etherate. This methodology enables selective fluorination at specific positions on the benzene ring, contributing to the synthesis of fluorinated aromatic compounds with varying substitution patterns. Such techniques are pivotal in the development of new materials and chemicals with desired properties (Fedorov et al., 2015).

Synthesis of Radiopharmaceuticals

The compound has been utilized in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), demonstrating its role in the development of diagnostic tools. This application highlights the importance of 1-bromo-4-chloro-3-fluoro-2-nitrobenzene in the preparation of compounds for medical imaging, offering insights into disease mechanisms and therapeutic effects (Klok et al., 2006).

Environmental Biodegradation

Investigations into the biodegradation of halonitroaromatic compounds, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, have identified bacterial strains capable of degrading such compounds. This research is crucial for understanding the bioremediation potential of microorganisms in treating contaminated environments, offering a sustainable approach to mitigate pollution by halonitroaromatic compounds (Xu et al., 2022).

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene involves the Suzuki coupling reaction with 2-cyanoarylboronic esters .

Safety and Hazards

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is classified as a combustible liquid . It causes skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended .

properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWELWYCRMPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene

CAS RN

1804382-30-6
Record name 1-bromo-4-chloro-3-fluoro-2-nitrobenzene
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